N-(4-Chloro-2-nitrophenyl)(phenylcyclopentyl)formamide
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Overview
Description
N-(4-Chloro-2-nitrophenyl)(phenylcyclopentyl)formamide is a chemical compound characterized by the presence of a chloro-nitrophenyl group and a phenylcyclopentyl group attached to a formamide moiety
Mechanism of Action
Target of Action
The targets of a compound depend on its chemical structure and properties. Typically, compounds interact with proteins, enzymes, or receptors in the body. These interactions can inhibit or enhance the function of the target, leading to various biological effects .
Mode of Action
The mode of action refers to how the compound interacts with its target. This could involve binding to a specific site on the target, leading to a change in its activity. The compound could act as an inhibitor, blocking the function of the target, or as an activator, enhancing its function .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if the target is an enzyme involved in a specific metabolic pathway, the compound could affect the production of certain metabolites .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body (ADME). Factors such as the compound’s solubility, stability, and molecular size can affect its pharmacokinetics .
Result of Action
The result of the compound’s action depends on its mode of action and the biochemical pathways it affects. This could range from changes at the molecular and cellular level to effects on the whole organism .
Action Environment
The action of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. These factors can affect the compound’s stability, its interaction with its target, and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-nitrophenyl)(phenylcyclopentyl)formamide typically involves the reaction of 4-chloro-2-nitroaniline with phenylcyclopentanone in the presence of a formylating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the formylation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for factors such as temperature, pressure, and reaction time to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-2-nitrophenyl)(phenylcyclopentyl)formamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or methanol, and bases like sodium hydroxide.
Major Products Formed
Reduction: Formation of N-(4-amino-2-nitrophenyl)(phenylcyclopentyl)formamide.
Substitution: Formation of N-(4-substituted-2-nitrophenyl)(phenylcyclopentyl)formamide derivatives.
Scientific Research Applications
N-(4-Chloro-2-nitrophenyl)(phenylcyclopentyl)formamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-nitrophenyl phenyl sulfide
- 4-Chloro-2-nitrophenyl phenyl ether
Uniqueness
N-(4-Chloro-2-nitrophenyl)(phenylcyclopentyl)formamide is unique due to its combination of a chloro-nitrophenyl group and a phenylcyclopentyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact differently with molecular targets compared to similar compounds, making it valuable for specific research applications .
Properties
IUPAC Name |
N-(4-chloro-2-nitrophenyl)-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c19-14-8-9-15(16(12-14)21(23)24)20-17(22)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFVNXSXVCHKKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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